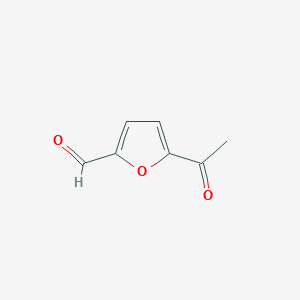
3-Bromo-6-(2-methoxyethoxy)-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-(2-methoxyethoxy)-2-methylpyridine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the third position, a 2-methoxyethoxy group at the sixth position, and a methyl group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(2-methoxyethoxy)-2-methylpyridine can be achieved through several methods. One common method involves the bromination of 6-(2-methoxyethoxy)-2-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Bromo-6-(2-methoxyethoxy)-2-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products:
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products may include pyridine carboxylic acids or pyridine N-oxides.
Reduction: Products may include partially or fully reduced pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-6-(2-methoxyethoxy)-2-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: The compound is used in the development of biologically active molecules, including potential drug candidates. Its derivatives may exhibit pharmacological properties such as antimicrobial, antiviral, or anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-(2-methoxyethoxy)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the methoxyethoxy group can influence its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
3-Bromo-2-methoxybenzoic acid: This compound has a similar bromine and methoxy substitution pattern but differs in the core structure (benzoic acid vs. pyridine).
3-Bromo-6-methoxy-2-methylpyridine: Similar structure but lacks the 2-methoxyethoxy group.
6-Bromo-2-methylpyridine: Similar core structure but lacks the methoxyethoxy group and has bromine at a different position.
Uniqueness: 3-Bromo-6-(2-methoxyethoxy)-2-methylpyridine is unique due to the presence of both the bromine atom and the 2-methoxyethoxy group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C9H12BrNO2 |
|---|---|
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
3-bromo-6-(2-methoxyethoxy)-2-methylpyridine |
InChI |
InChI=1S/C9H12BrNO2/c1-7-8(10)3-4-9(11-7)13-6-5-12-2/h3-4H,5-6H2,1-2H3 |
Clé InChI |
LPHWGUKPJPPBIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)OCCOC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



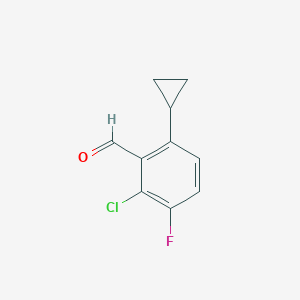



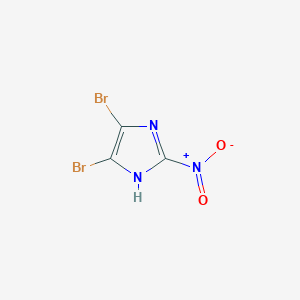
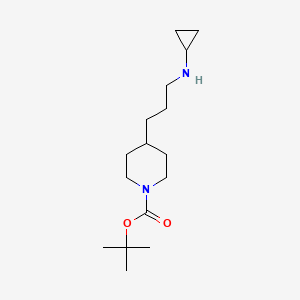
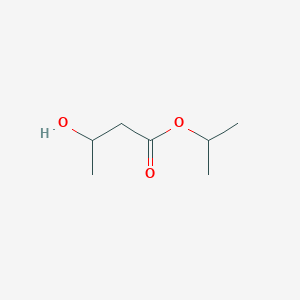
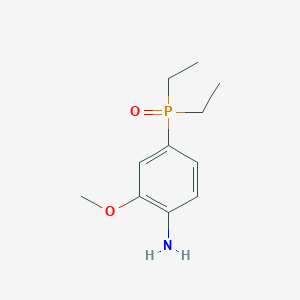

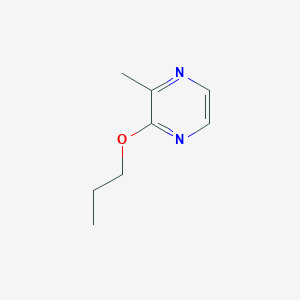
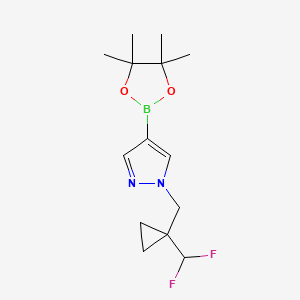
![2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13981163.png)
